6-Chloro-4-phenylquinazoline
描述
Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry and Drug Discovery
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. omicsonline.org This designation stems from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov The versatility of the quinazoline nucleus allows for the introduction of various substituents at different positions, which can modulate its biological effects and lead to the development of potent and selective drugs. mdpi.com
The significance of the quinazoline scaffold is underscored by its presence in numerous clinically used drugs and a vast number of biologically active compounds. rsc.orgmdpi.com These compounds have demonstrated a wide range of therapeutic applications, including:
Anticancer: Quinazoline derivatives are well-known for their anticancer properties, with many acting as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which are crucial for cell growth and proliferation. mdpi.comnih.gov
Antihypertensive: Certain quinazoline-based compounds are effective antihypertensive agents. nih.govresearchgate.net
Antimicrobial: The quinazoline core is a feature of various antibacterial, antifungal, and antiviral agents. nih.govresearchgate.net
Anti-inflammatory and Analgesic: A number of quinazoline derivatives have shown potent anti-inflammatory and analgesic activities. researchgate.netujpronline.com
Anticonvulsant: The scaffold has been successfully utilized in the development of anticonvulsant drugs. nih.govrsc.org
The continued exploration of the quinazoline scaffold in drug discovery is driven by the potential to develop novel therapeutics with improved efficacy and reduced side effects for a multitude of diseases. nih.govnih.gov
Overview of 6-Chloro-4-phenylquinazoline as a Key Research Target
Within the vast family of quinazoline derivatives, this compound has emerged as a compound of particular interest for researchers. Its structure, featuring a chlorine atom at the 6-position and a phenyl group at the 4-position of the quinazoline core, provides a unique template for chemical modification and biological investigation. ontosight.aiusbio.net
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value. usbio.net The presence of the chlorine atom offers a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups to create novel derivatives. ijpcbs.com The phenyl group at the 4-position also plays a significant role in the biological activity of these compounds.
Research has shown that derivatives of this compound exhibit a range of biological activities. For instance, certain 6-chloro substituted quinazoline-4-thiones have demonstrated notable antimycobacterial and photosynthesis-inhibiting activities. mdpi.comscispace.comresearchgate.net Specifically, compounds with a 6-chloro substitution were found to be active against various mycobacterial strains. mdpi.comscispace.com Furthermore, derivatives such as 6-chloro-2-hydrazinyl-4-phenylquinazoline are being explored for their potential applications in drug discovery, particularly in the areas of anticancer, anti-inflammatory, and antimicrobial research. ontosight.ai
The following table provides a summary of some key derivatives of this compound and their reported biological activities:
| Derivative | Reported Biological Activity |
| 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | Antimycobacterial activity against Mycobacterium avium and M. kansasii researchgate.net |
| 6-Chloro-2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thione | Inhibition of oxygen evolution rate in spinach chloroplasts scispace.com |
| 6-Chloro-4-(dichloromethyl)-2-phenylquinazoline | Potential as an inhibitor of enzymes involved in cancer cell growth ontosight.ai |
| 6-Chloro-2-hydrazinyl-4-phenylquinazoline | Potential anticancer, anti-inflammatory, and antimicrobial properties ontosight.ai |
This table is for informational purposes and is based on published research findings.
Historical Context of Quinazoline Research and its Pharmacological Relevance
The history of quinazoline research dates back to 1869, when Griess first prepared a quinazoline derivative. omicsonline.orgnih.gov However, it was not until the mid-20th century that significant interest in the medicinal properties of this class of compounds began to grow. omicsonline.org A key moment was the elucidation of the structure of a quinazolinone alkaloid, febrifugine, isolated from the Chinese herb Dichroa febrifuga, which was found to have antimalarial properties. omicsonline.orgmdpi.com
The timeline below highlights some of the key milestones in the development of the quinazoline scaffold:
| Year | Discovery/Development | Significance |
| 1869 | Griess prepares the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. omicsonline.orgnih.gov | Marks the beginning of quinazoline chemistry. |
| 1887 | The name "quinazoline" (Chinazolin in German) is proposed by Weddige. omicsonline.org | Establishes the nomenclature for this class of compounds. |
| 1903 | A more satisfactory synthesis of quinazoline is developed. omicsonline.org | Improves the accessibility of the quinazoline core for further study. |
| 1951 | The first renowned quinazoline drug, Methaqualone, is marketed. omicsonline.org | Demonstrates the therapeutic potential of quinazoline derivatives as sedative-hypnotic agents. |
| 1960s-Present | Extensive research leads to the discovery of numerous pharmacologically active quinazolines. omicsonline.org | Establishes the quinazoline scaffold as a cornerstone in medicinal chemistry with a wide range of applications. |
The pharmacological relevance of quinazolines is vast, with derivatives showing a remarkable diversity of biological effects. researchgate.netwisdomlib.org This broad activity is attributed to the ability of the quinazoline ring system to interact with various biological targets, including enzymes and receptors. mdpi.comnih.gov The ongoing research into quinazoline and its derivatives continues to uncover new therapeutic possibilities, solidifying its importance in the development of modern medicines. rsc.orgmdpi.com
属性
IUPAC Name |
6-chloro-4-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-11-6-7-13-12(8-11)14(17-9-16-13)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVBMNDBLYNSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 4 Phenylquinazoline and Its Derivatives
Strategies for Quinazoline (B50416) Core Formation and Cyclization Reactions
The construction of the fundamental quinazoline ring is the initial and most critical phase in the synthesis of 6-Chloro-4-phenylquinazoline. Various cyclization strategies have been developed, primarily utilizing readily available precursors like anthranilic acid derivatives and substituted benzophenones.
A prevalent and versatile method for constructing the quinazolinone core involves the use of anthranilic acid and its derivatives. nih.govjst.go.jpnih.gov These methods are popular due to the commercial availability of a wide range of substituted anthranilic acids, allowing for the introduction of desired functionalities on the benzene (B151609) ring portion of the quinazoline system from the outset.
One common approach begins with the acylation of an appropriately substituted anthranilic acid, such as 2-amino-5-chlorobenzoic acid. nih.govresearchgate.net The acylation is typically performed with an acyl chloride, which can be followed by cyclization using a dehydrating agent like acetic anhydride (B1165640) to form an intermediate benzoxazinone (B8607429). nih.govtandfonline.com This benzoxazinone is a key intermediate that can then be reacted with various amines or ammonia (B1221849) sources to yield the final quinazolinone derivative. nih.gov For instance, reacting the benzoxazinone with an amine will install a substituent at the N-3 position. nih.govtandfonline.com
Alternative one-pot procedures have also been developed to streamline the synthesis. nih.govjst.go.jp These can involve the reaction of an anthranilic acid derivative, an orthoester (like trimethyl orthoformate), and an amine, often under microwave irradiation to accelerate the reaction. tandfonline.com Another efficient method involves reacting anthranilic acid with potassium cyanate (B1221674) to form a urea (B33335) derivative, which then undergoes base-catalyzed cyclization to afford quinazoline-2,4(1H,3H)-diones in high yields. jst.go.jp The reaction conditions for these cyclizations can be optimized, with some modern approaches utilizing ultrasonic irradiation or green chemistry principles, such as performing the reaction in water to minimize waste. nih.govjst.go.jp
Table 1: Examples of Quinazoline Synthesis from Anthranilic Acid Derivatives
| Starting Material | Reagents | Key Intermediate | Methodology | Reference |
|---|---|---|---|---|
| Anthranilic acid | Acyl chloride, Acetic anhydride, Amine | Benzoxazinone | Multi-step synthesis involving acylation, cyclization, and amination. nih.govtandfonline.com | nih.gov, tandfonline.com |
| Anthranilic acid | Acetic anhydride, Primary amines, Ultrasonic irradiation | Not Isolated | One-pot synthesis leading to 3-substituted 2-methyl quinazoline-4(3H)-ones. nih.gov | nih.gov |
| 4-Fluoro-2-aminobenzoic acid | Potassium cyanate, NaOH, HCl | Urea derivative | Eco-efficient one-pot synthesis in water to form quinazoline-2,4(1H,3H)-diones. jst.go.jp | jst.go.jp |
| Anthranilic acid | Trimethyl orthoformate, Amine, Microwave | Not Isolated | One-pot microwave-assisted synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.com | tandfonline.com |
The synthesis of the quinazoline ring from 2-amino-5-chlorobenzophenone (B30270) involves reacting it with a reagent that provides the remaining C2 and N3 atoms of the heterocycle. A well-documented method is the chloroacetylation of 2-amino-5-chlorobenzophenone to form 2-chloroacetamido-5-chlorobenzophenone. google.comgoogle.com This intermediate can then undergo cyclization to form a quinazoline derivative. For example, treatment with hydroxylamine (B1172632) followed by chloroacetyl chloride can lead to the formation of 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide, a key precursor for benzodiazepines like chlordiazepoxide. google.comgoogle.comwikipedia.org
More direct, one-pot multicomponent reactions have also been developed. These protocols can efficiently produce quinazoline derivatives by reacting 2-amino-5-chlorobenzophenone with other components under specific catalytic conditions. umz.ac.ir For instance, a catalyst-free reaction of 2-amino-5-chlorobenzophenone with 2-formylbenzoic acid and ammonium (B1175870) acetate (B1210297) in acetic acid can be used to construct fused isoindolo[2,1-a]quinazolinone systems. thieme-connect.com Furthermore, electrochemical methods have been explored, where 2-aminobenzophenones react with tertiary amines in an undivided cell to yield 4-arylquinazolines through an anodic oxidation process. acs.org
Table 2: Synthesis of Quinazolines from 2-Amino-5-chlorobenzophenone
| Starting Material | Key Reagents/Steps | Product Type | Significance | Reference |
|---|---|---|---|---|
| 2-Amino-5-chlorobenzophenone | 1. Chloroacetyl chloride 2. Cyclization | 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide | Intermediate for benzodiazepine (B76468) synthesis. google.comgoogle.com | google.com, google.com |
| 2-Amino-5-chlorobenzophenone | Hydroxylamine, Chloroacetyl chloride, Methylamine | Chlordiazepoxide | Demonstrates use in pharmaceutical synthesis. wikipedia.org | wikipedia.org |
| 2-Amino-5-chlorobenzophenone | 2-Formylbenzoic acid, Ammonium acetate | Isoindolo[2,1-a]quinazolinone derivative | Catalyst-free construction of complex heterocyclic systems. thieme-connect.com | thieme-connect.com |
| 2-Aminobenzophenones | Tertiary amines, Electrolysis | 4-Arylquinazolines | Electrosynthesis via C(sp3)-H amination. acs.org | acs.org |
Introduction and Modification of Substituents at Key Positions
Beyond the core synthesis, the functionalization of the quinazoline ring at specific positions is critical for tuning its chemical and biological properties. Palladium-catalyzed cross-coupling reactions, halogenations, and nucleophilic substitutions are powerful tools for these modifications.
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds and is frequently used to introduce the phenyl group at the C4 position of the quinazoline core. mdpi.comjst.go.jp This strategy typically begins with a quinazoline derivative that has a halogen, most commonly chlorine, at the C4 position. researchgate.net The 4-chloroquinazoline (B184009) serves as the electrophilic partner in the coupling reaction.
The reaction involves treating the 4-chloroquinazoline with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate. mdpi.com The choice of solvent, catalyst, and base is crucial for achieving high yields and selectivity. mdpi.com Microwave irradiation has been shown to significantly accelerate these reactions, leading to the desired 4-arylquinazolines in shorter time frames. mdpi.comjst.go.jp This methodology is robust and tolerates a wide variety of functional groups on both the quinazoline core and the boronic acid, allowing for the synthesis of a diverse library of 4-arylquinazoline derivatives. researchgate.net The regioselectivity of the Suzuki-Miyaura reaction is a key advantage, especially on polyhalogenated quinazolines, where selective coupling at the more reactive C4 position can be achieved by carefully controlling the stoichiometry of the boronic acid. mdpi.com
Table 3: Phenyl Group Introduction via Suzuki-Miyaura Coupling
| Quinazoline Substrate | Coupling Partner | Catalyst/Base | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 4,7-Dichloroquinazoline derivative | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Microwave, 80 °C, 3 h | 4-Phenyl-7-chloroquinazoline derivative | mdpi.com |
| 4-Chloro-6-iodo-2-arylquinazoline | 3-Chloro-4-fluorophenylboronic acid | Not specified | Sequential reaction | 6-(3-Chloro-4-fluorophenyl)-4-ethoxy-2-arylquinazoline (after ethoxide substitution) | researchgate.net |
| 6,8-Dibromo-2,4-dichloroquinazoline | Arylboronic acids | Pd catalyst | Microwave, aqueous medium | 2,4-Diamino-6,8-diarylquinazoline (after amination) | researchgate.net |
Halogenation
The introduction of halogen atoms, particularly chlorine, onto the quinazoline ring is a key step in creating versatile synthetic intermediates. The chlorine atom at the C6 position of the target compound is typically introduced by starting with a pre-chlorinated precursor like 2-amino-5-chlorobenzoic acid or 2-amino-5-chlorobenzophenone. However, direct halogenation of the quinazoline core is also a viable strategy. Electrophilic aromatic substitution using chlorinating agents such as N-chlorosuccinimide (NCS) can be employed to install a chloro group on the benzene ring portion of a preformed quinazoline. acs.org In a recent large-scale synthesis, NCS with catalytic HCl was used for a critical aromatic chlorination, although challenges such as halogen scrambling were noted. acs.org Additionally, reagents like phosphorus oxychloride (POCl₃) are widely used, often to convert quinazolinones into chloroquinazolines (e.g., converting a 4-oxo group to a 4-chloro group), which are then substrates for nucleophilic substitution or coupling reactions. chim.it
Methoxylation
Methoxylation, the introduction of a methoxy (B1213986) (-OCH₃) group, is another important modification of the quinazoline scaffold. Methoxy groups can significantly influence the electronic properties and biological activity of the molecule. depositolegale.itmdpi.com A common method for methoxylation is the nucleophilic substitution of a chloro group on the quinazoline ring. smolecule.com For example, a 2- or 4-chloroquinazoline can be treated with methanol (B129727) in acidic conditions or with a methoxide (B1231860) source like sodium methoxide to replace the chlorine with a methoxy group. smolecule.com The synthesis of 6-chloro-2-methoxy-4-phenylquinazoline (B5679978) often involves chlorination followed by methoxylation. smolecule.com This substitution reaction is a powerful way to introduce oxygen-based functionalities onto the heterocyclic core.
The quinazoline ring, particularly when substituted with halogens at the C2 and C4 positions, is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions provide a powerful and straightforward route for introducing a wide range of functional groups, including amines, thiols, and alkoxides. chim.it
The chlorine atom at the C6 position is part of the benzene ring and is generally less reactive towards SNAr than halogens at the C2 or C4 positions. However, it can still be displaced under certain conditions or by using appropriate catalysts. More commonly, the chloro groups at C2 and C4 are targeted for substitution. For example, 2,6-dichloro-4-phenylquinazoline (B187182) can react selectively with nucleophiles like 2,2-dimethoxyethylamine at the C2 position. prepchem.com Similarly, the synthesis of various derivatives often involves the displacement of a C2 or C4 chlorine by amines or thiols. smolecule.com The stepwise and selective substitution on poly-chlorinated quinazolines allows for the controlled and convergent synthesis of complex, polysubstituted derivatives. researchgate.net
N-Arylation of 4-Chloroquinazolines
The N-arylation of 4-chloroquinazolines represents a pivotal step in the synthesis of a wide array of biologically active molecules, particularly 4-anilinoquinazoline (B1210976) derivatives. A notable method involves a microwave-mediated, base-free N-arylation of 6-halo-2-phenyl-substituted 4-chloroquinazolines. nih.govbeilstein-journals.org This approach demonstrates high efficiency and sustainability by using a mixture of THF and water as the solvent system, which reduces the reliance on organic solvents. nih.govbeilstein-journals.org
The reaction is compatible with a diverse range of substituted anilines and N-methylanilines, including those with substituents at the ortho, meta, or para positions, affording the desired N-arylated products in good to excellent yields (up to 96%). nih.gov For instance, the reaction of 6-bromo-4-chloro-2-phenylquinazoline (B1524381) with various anilines under microwave irradiation successfully yields the corresponding 4-anilinoquinazolines. nih.govbeilstein-journals.org This methodology has been applied to the synthesis of analogues of the anticancer agent verubulin. chim.it
A two-step strategy can also be employed, starting with the N-arylation using primary anilines, followed by N-methylation. nih.gov The initial microwave-assisted reaction of 4-chloro-6-halo-2-phenylquinazolines with ortho-substituted primary anilines in a THF/H₂O mixture proceeds efficiently. nih.gov The subsequent N-methylation of the resulting secondary amine with iodomethane (B122720) in the presence of sodium hydride provides the final tertiary amine products in high yields. nih.gov
| Aniline (B41778) Reactant | Product | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 3-Chloroaniline | N-(3-chlorophenyl)-6-bromo-2-phenylquinazolin-4-amine | THF/H₂O | 2 h | 92 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-6-bromo-2-phenylquinazolin-4-amine | THF/H₂O | 2 h | 96 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-6-bromo-2-phenylquinazolin-4-amine | THF/H₂O | 2 h | 95 |
| o-Toluidine | N-(o-tolyl)-6-bromo-2-phenylquinazolin-4-amine | THF/H₂O | 2 h | 74 |
One-Pot and Catalytic Synthetic Approaches
Copper Nanocatalyst-Mediated Syntheses
Modern synthetic chemistry increasingly utilizes nanocatalysts for their high efficiency and recyclability. In the context of quinazoline synthesis, copper nanocatalysts have proven to be particularly effective. One reported method employs a copper nanocatalyst stabilized on graphene oxide functionalized with N¹,N²-bis((pyridin-2-yl)methyl)benzene-1,2-diamine for the one-pot synthesis of quinazoline derivatives. researchgate.net This heterogeneous catalyst facilitates the construction of the quinazoline ring system under relatively mild conditions. researchgate.net
A specific application of this catalyst is in the synthesis of 6-chloro-2-(4-(dimethylamino)phenyl)-4-phenylquinazoline. researchgate.net The procedure involves the reaction of the appropriate precursors in the presence of the copper nanocatalyst. researchgate.net Other copper-based nanocatalysts, such as copper(I) oxide (Cu₂O) nanocubes and copper(II) oxide (CuO) nanoparticles, have also been successfully used in the synthesis of various quinazoline derivatives, highlighting the versatility of copper in mediating these transformations. mdpi.com These methods often proceed via aerobic oxidative coupling or tandem cyclization reactions. mdpi.com For example, Cu₂O nanocubes have been used to catalyze the synthesis of quinazolines from 2-bromobenzaldehydes and amidines in a ligand-free system. mdpi.com
| Reactants | Catalyst | Product | Key Features |
|---|---|---|---|
| (2-amino-5-chlorophenyl)(phenyl)methanone, 4-(dimethylamino)benzaldehyde, and others | Copper nanocatalyst on functionalized graphene oxide | 6-chloro-2-(4-(dimethylamino)phenyl)-4-phenylquinazoline | One-pot synthesis, heterogeneous catalyst |
Synthesis of Relevant Analogues and Precursors
Preparation of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide
The compound 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide is a key intermediate in the synthesis of important pharmaceutical agents. google.comgoogle.com A well-established process for its preparation begins with 2-amino-5-chlorobenzophenone. google.comgoogle.com
The synthesis involves a three-step sequence:
Chloroacetylation: 2-amino-5-chlorobenzophenone is reacted with chloroacetyl chloride in the presence of a base (e.g., aqueous sodium hydroxide) to form the novel intermediate, 2-chloroacetamido-5-chlorobenzophenone. google.comgoogle.com
Iminochloride Formation: The resulting amide is then treated with an iminochloride-forming agent, such as phosphorus pentachloride or thionyl chloride, to yield 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone. google.com
Cyclization: This iminochloride intermediate undergoes spontaneous or induced cyclization to afford the final product, 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide, in high yield. google.comgoogle.com
This synthetic route offers an efficient alternative to older methods that involved oxime formation. google.comgoogle.com An alternative final step involves the oxidation of 6-chloro-2-(chloromethyl)-3,4-dihydro-4-phenylquinazoline with hydrogen peroxide in methanol to yield the desired N-oxide. nih.gov
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride, NaOH | 2-Chloroacetamido-5-chlorobenzophenone |
| 2 | 2-Chloroacetamido-5-chlorobenzophenone | PCl₅ or SOCl₂ | 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone |
| 3 | 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone | Cyclization (e.g., in methylene (B1212753) chloride) | 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide |
Formation of 4-Chloro-2-phenylquinazoline (B1330423) as an Intermediate
4-Chloro-2-phenylquinazoline serves as a crucial building block for further functionalization, particularly at the C4 position. chemimpex.com Its synthesis is typically achieved through the chlorination of the corresponding quinazolinone. A general and effective route for preparing 4-chloro-2-phenylquinazoline and its analogues, such as 6-bromo-4-chloro-2-phenylquinazoline, starts from substituted 2-aminobenzamides (anthranilamides). nih.gov
The process involves:
Cyclocondensation: A substituted 2-aminobenzamide (B116534) is condensed with benzaldehyde. nih.gov
Dehydrogenation: The resulting dihydroquinazolinone is dehydrogenated, often using iodine, to yield the stable 2-phenylquinazolin-4(3H)-one. nih.gov
Chlorination: The quinazolinone is then chlorinated to give the final 4-chloro-2-phenylquinazoline. A common and efficient chlorinating agent for this transformation is a combination of trichloroacetonitrile (B146778) (Cl₃CCN) and triphenylphosphine (B44618) (PPh₃). nih.gov Other reagents, such as phosphorus oxychloride (POCl₃), are also widely used for this step.
Synthesis of this compound-2-carbaldehyde Derivatives
The 2-carbaldehyde derivative of this compound is another important synthetic intermediate. The preparation of this compound often starts from a pre-formed quinazoline structure. One common method begins with 6-chloro-4-phenylquinazolin-2(1H)-one. This quinazolinone can be synthesized through the condensation of 2-amino-5-chlorobenzamide (B107076) with a benzoyl derivative, followed by cyclization.
The conversion of the quinazolinone to the 2-carbaldehyde derivative involves formylation. A Chinese patent describes the use of phosphoryl trichloride (B1173362) (POCl₃) in the presence of an organic base like triethylamine (B128534) for carrying out chlorination and formylation reactions on related quinazoline systems. The aldehyde group introduced at the C2 position is a versatile handle for further chemical modifications, such as oxidation to a carboxylic acid or reduction to a primary alcohol. This compound has also been identified as a degradation product and impurity in the synthesis of the drug oxazepam. chemicalbook.com
Pharmacological and Biological Spectrum of 6 Chloro 4 Phenylquinazoline and Its Analogues
Antineoplastic and Cytotoxic Activities
Inhibition of Cancer Cell Proliferation Across Various Cell Lines
Derivatives of 6-Chloro-4-phenylquinazoline have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The introduction of different substituents on the quinazoline (B50416) core allows for the modulation of their antiproliferative activity.
One study synthesized a series of 6-chloro-2-p-tolylquinazolinone derivatives and evaluated their in vitro antitumor activities. These compounds exhibited a broad spectrum of activity, inhibiting the growth of renal, CNS, ovarian, and non-small cell lung cancers in the micromolar range. Another study focused on 4,6-di-substituted quinazoline derivatives, which showed a significant decrease in the viability of U937 leukemia cell lines.
A novel series of quinazoline derivatives were designed and tested for their antitumor activity against five different cancer cell lines: MGC-803 (gastric cancer), MCF-7 (breast cancer), PC9 and A549 (lung cancer), and H1975 (lung cancer). Many of these compounds displayed inhibitory activity in the low micromolar range. For instance, one compound exhibited moderate inhibitory activity against all five cell lines, with an IC50 value of 6.23 μM against MGC-803. Another compound in this series demonstrated the most potent antiproliferative effects against MGC-803 cells with an IC50 value of 0.85 μM.
Furthermore, a series of 2-chloro-4-anilinoquinazoline-chalcones and their corresponding pyrimidodiazepine derivatives were synthesized and evaluated for their anticancer activity against 60 human tumor cell lines by the National Cancer Institute (NCI). One of the quinazoline-chalcone derivatives displayed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines. A pyrimidodiazepine derivative from this study showed high cytotoxic activity, being 10.0-fold more potent than the standard anticancer agent doxorubicin (B1662922) against ten of the cancer cell lines.
The table below summarizes the cytotoxic activity of some this compound analogues against various cancer cell lines.
| Compound Analogue | Cancer Cell Line | Activity (IC50/GI50) |
| 6-chloro-2-p-tolylquinazolinone derivative | Renal, CNS, Ovarian, Non-small cell lung | Micromolar range |
| 4,6-di-substituted quinazoline derivative | U937 (Leukemia) | Noteworthy decrease in cell viability |
| Quinazoline derivative | MGC-803 (Gastric) | 6.23 μM |
| Quinazoline derivative | MGC-803 (Gastric) | 0.85 μM |
| 2-chloro-4-anilinoquinazoline-chalcone | K-562 (Leukemia) | 0.622 - 1.81 μM |
| 2-chloro-4-anilinoquinazoline-chalcone | RPMI-8226 (Leukemia) | 0.622 - 1.81 μM |
| 2-chloro-4-anilinoquinazoline-chalcone | HCT-116 (Colon) | 0.622 - 1.81 μM |
| 2-chloro-4-anilinoquinazoline-chalcone | LOX IMVI (Melanoma) | 0.622 - 1.81 μM |
| 2-chloro-4-anilinoquinazoline-chalcone | MCF7 (Breast) | 0.622 - 1.81 μM |
Mechanisms of Antiproliferative Action
The mechanisms through which this compound and its analogues exert their anticancer effects are multifaceted. One of the primary mechanisms involves the inhibition of tubulin polymerization. Several biphenylaminoquinazoline analogues have been shown to not only possess anti-tyrosine kinase activity but also to inhibit tubulin polymerization, a critical process in cell division.
Another key mechanism is the induction of apoptosis. For example, a novel series of 4-anilinoquinazolines were identified as potent inducers of apoptosis. One specific compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was found to be a highly active inducer of apoptosis with an EC50 for caspase activation of 2 nM and a potent inhibitor of cell proliferation with a GI50 of 2 nM in T47D breast cancer cells. This compound also inhibited tubulin polymerization.
Furthermore, some quinazoline derivatives function as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, these compounds disrupt nucleotide biosynthesis, leading to the suppression of cancer cell growth.
Research on a specific quinazoline derivative demonstrated that it effectively inhibited migration, arrested the cell cycle at the G2/M phase, and induced apoptosis in MGC-803 gastric cancer cells. Additionally, some 2-chloro-4-anilinoquinazoline derivatives have been found to interact with calf thymus DNA through intercalation and groove binding, suggesting that DNA binding may be a mechanism of their anticancer action.
Anti-inflammatory Efficacy
Quinazoline derivatives, including those with a 6-chloro-4-phenyl structure, have been investigated for their anti-inflammatory properties. A study on new 4,6-di-substituted quinazoline derivatives found that while their anti-inflammatory activity was moderate to poor, they exhibited significant cytotoxic effects.
In one study, a 6-chloro-2-phenylquinazoline (B11867208) derivative demonstrated a 43% inhibition in an acetic acid-induced peritonitis model. This was compared to the standard drugs phenylbutazone (B1037) and indomethacin, which showed 11% and 66% inhibition, respectively, at a 10 mg/kg dose.
The anti-inflammatory effects of some quinazoline derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, certain derivatives have been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Additionally, they can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
The table below presents the anti-inflammatory activity of a 6-chloro-2-phenylquinazoline derivative.
| Compound Analogue | Animal Model | Inhibition (%) |
| 6-chloro-2-phenylquinazoline derivative | Acetic acid-induced peritonitis | 43% |
Antimicrobial and Antifungal Spectrum
Antibacterial Activities
Several studies have highlighted the antibacterial potential of quinazoline derivatives. A series of novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. One compound from this series exhibited potent in vitro antimicrobial activity with Minimum Inhibitory Concentrations (MICs) of 1.56 μg/mL against Escherichia coli and Listeria monocytogenes, and 3.125 μg/mL against Salmonella typhimurium.
Another study focused on 1,3,4-oxadiazole-fused and piperazine-fused quinazoline derivatives. Many of these compounds showed potent antibacterial activities against various strains of Gram-positive bacteria, including multidrug-resistant clinical isolates, with some compounds exhibiting MIC values as low as 4 μg/mL against quinolone-resistant Staphylococcus aureus.
The antibacterial efficacy of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile (B52724) was evaluated against pathogenic bacterial isolates. This compound demonstrated significant susceptibility against all tested bacterial strains, with inhibition zones ranging up to 21 mm.
The table below summarizes the antibacterial activity of some quinazoline analogues.
| Compound Analogue | Bacterial Strain | MIC (μg/mL) |
| 6,8-dibromo-4(3H)quinazolinone derivative | Escherichia coli | 1.56 |
| 6,8-dibromo-4(3H)quinazolinone derivative | Listeria monocytogenes | 1.56 |
| 6,8-dibromo-4(3H)quinazolinone derivative | Salmonella typhimurium | 3.125 |
| Piperazine-fused quinazoline derivative | Quinolone-resistant S. aureus | 4 |
Antifungal Properties
The antifungal spectrum of quinazoline derivatives has also been an area of active research. In the same study that investigated antibacterial properties, 6,8-dibromo-4(3H)quinazolinone derivatives were also tested for their antifungal activity. One particular compound showed very potent in vitro antifungal activity with MICs of 0.78 μg/mL against Candida albicans and 0.097 μg/mL against Aspergillus flavus.
Furthermore, a series of 1,2,4-triazole (B32235) derivatives, a class of compounds often hybridized with quinazolines, have shown promising antifungal activity. One such hybrid, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, exhibited a MIC value of 0.39 μg/mL against Candida albicans. Another 4-chloro derivative in a different series of 1,2,4-triazoles showed superior antifungal outcomes with MICs ranging from less than 0.063 to 1 μg/mL against various human pathogenic fungi.
The table below presents the antifungal activity of some quinazoline and related heterocyclic analogues.
| Compound Analogue | Fungal Strain | MIC (μg/mL) |
| 6,8-dibromo-4(3H)quinazolinone derivative | Candida albicans | 0.78 |
| 6,8-dibromo-4(3H)quinazolinone derivative | Aspergillus flavus | 0.097 |
| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 0.39 |
| 4-chloro-1,2,4-triazole derivative | Various human pathogenic fungi | <0.063 - 1 |
Antiviral Investigations
The emergence of novel and drug-resistant viral strains necessitates the continuous search for new antiviral agents. The quinazoline nucleus has been identified as a promising scaffold in the development of such therapeutics. Research into the antiviral potential of this compound analogues has yielded encouraging results, particularly against coronaviruses.
In a study focused on identifying potential inhibitors of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV), a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated. One of the hit compounds identified through random screening was N4-(3-chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine. This compound, an analogue of this compound, demonstrated efficacy in inhibiting MERS-CoV infection. Further optimization of this lead compound led to the discovery of derivatives with high inhibitory effects. For instance, a derivative featuring a 3-chloro-4-fluoroaniline (B193440) at the 4-position and a 3-cyanobenzyl amine at the 6-position exhibited significant anti-MERS-CoV activity with a half-maximal inhibitory concentration (IC50) of 0.157 µM and a selectivity index (SI) of 25. These findings underscore the potential of this compound analogues as a basis for the development of novel antiviral therapies.
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| N4-(3-chloro-4-fluorophenyl)-N6-(3-cyanobenzyl)quinazoline-4,6-diamine | 0.157 | 25 |
Antimalarial Research
The global fight against malaria is continually challenged by the emergence of drug-resistant parasite strains, making the discovery of new antimalarial agents a critical priority. The 4-aminoquinoline (B48711) scaffold, famously represented by chloroquine, has been a cornerstone of antimalarial drug development. While direct studies on this compound for antimalarial activity are limited in publicly available literature, the broader class of quinazoline and quinazolinone derivatives has shown significant promise.
Research on quinazolinone-2-carboxamide derivatives has led to the identification of potent antimalarial compounds. Structure-activity relationship (SAR) studies have revealed that modifications on the quinazoline ring, including the introduction of a chloro substituent, can influence antimalarial potency. Although these studies did not specifically report on the this compound core, the general activity of chloro-substituted quinazolines against Plasmodium falciparum suggests that this scaffold is worthy of investigation in the context of antimalarial drug discovery. The presence of the chlorine atom can modulate the electronic and lipophilic properties of the molecule, which are crucial for its interaction with biological targets within the parasite.
Central Nervous System (CNS) Modulatory Effects
The central nervous system is a key target for a wide range of therapeutic agents. Investigations into the CNS effects of this compound derivatives have revealed significant depressant activity. A study dedicated to the synthesis and evaluation of 2-aryl-6-chloro-4-phenylquinazolines demonstrated their potential as CNS depressants. While the detailed pharmacological data from this specific study requires access to the full publication, the title itself strongly indicates that this class of compounds exhibits CNS depressant properties. Further research on related quinazolinone derivatives has also shown sedative-hypnotic and CNS depressant activities, supporting the potential of the quinazoline scaffold to modulate CNS functions.
While direct experimental evidence for the anxiolytic and antiepileptic potential of this compound is not extensively documented, the broader family of nitrogen-containing heterocyclic compounds, including quinazolines, has been a rich source of anticonvulsant and anxiolytic agents. For instance, studies on novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones have shown anticonvulsant activity in various animal models. Furthermore, other heterocyclic systems have been investigated for their activity in tests predictive of anxiolytic effects, such as protection against pentylenetetrazole-induced convulsions. The structural features of this compound, which shares a core heterocyclic system with known anxiolytic and anticonvulsant compounds, suggest that its derivatives could also possess such activities. However, dedicated research is needed to confirm this potential.
Other Diverse Biological Activities
Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of antioxidant compounds a significant area of research. Quinazoline and quinazolinone derivatives have been investigated for their ability to scavenge free radicals and act as antioxidants. Studies on various quinazolin-4-one derivatives have demonstrated their potential antioxidant properties through assays such as DPPH radical scavenging.
Anticonvulsant Effects
The quinazolin-4(3H)-one scaffold has been a focal point in the search for new anticonvulsant agents, drawing inspiration from the historical use of methaqualone, a quinazolinone derivative, as a sedative-hypnotic with anticonvulsant properties. Structure-activity relationship (SAR) studies have indicated that the anticonvulsant activity of these compounds is influenced by substituents at various positions of the quinazoline ring.
Research has shown that a 6-chloro analogue of a quinazolinone derivative possesses marked anticonvulsant activity. This highlights the potential significance of the chloro-substitution at the 6-position for this pharmacological effect. Further investigations into a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones revealed that some of these compounds exhibit moderate to significant anticonvulsant activity when compared to the standard drug diazepam.
In a study evaluating various quinazolin-4(3H)-one derivatives, it was observed that most of the tested compounds exhibited anticonvulsant properties. The efficacy of these compounds was found to be dose-dependent in many cases, with the highest effective dose for most being 150 mg/kg, providing a protection level ranging from 16.67% to 100% against pentylenetetrazole (PTZ)-induced seizures. However, some derivatives, such as one with a p-chloro-phenyl substitution, were found to be inactive at the tested doses.
The mechanism of anticonvulsant action for quinazolin-4(3H)-ones is thought to involve the modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.
Table 2: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Analogues
| Compound | Substitution Pattern | Anticonvulsant Activity |
| 6-chloro analogue | Chloro group at the 6-position | Reported to have marked anticonvulsant activity. |
| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Various substitutions at the 2 and 3 positions | Some compounds showed moderate to significant activity compared to diazepam. |
| Quinazolin-4(3H)-one derivatives | Various substitutions | Most compounds exhibited anticonvulsant properties, with protection against PTZ-induced seizures. |
Analgesic Potential
Quinazoline and its derivatives have been investigated for their analgesic properties, with several studies demonstrating their potential to alleviate pain. The introduction of different substituents on the quinazoline nucleus has led to the discovery of compounds with significant analgesic effects.
A study focused on the synthesis and analgesic activity of new quinazoline derivatives, specifically 2-(substituted)-N-(6-chloro-4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides, revealed that these compounds exhibited significant analgesic activity when compared to the standard drug diclofenac (B195802) sodium. Notably, compounds with aliphatic groups (CH3 or C2H5) in the acetamide (B32628) moiety showed the most potent analgesic activity within the series, even moderately exceeding the potency of diclofenac sodium.
Further research on pyrazole-substituted quinazolinones also explored their analgesic activity. Structure-activity relationship (SAR) studies from this research indicated that while substitutions like 8-methyl, 6-Cl, and 7-Cl did not enhance analgesic activity, a 6-chloro-2-phenylquinazoline derivative displayed a notable 43% inhibition in the acetic acid-induced writhing test. This was significantly higher than the 11% inhibition shown by the standard drug phenylbutazone under the same conditions.
The analgesic potential of quinazoline analogues of anpirtoline (B1665510) has also been investigated. In this study, new condensed derivatives where the pyridine (B92270) ring of anpirtoline was replaced with a 7-chloroquinazoline (B1588860) nucleus were synthesized and evaluated. The analgesic activity of some of these compounds was found to be at least comparable to that of the clinically used drugs flupirtine (B1215404) and tramadol.
These findings collectively underscore the potential of this compound and its analogues as a promising scaffold for the development of novel analgesic agents.
Table 3: Analgesic Activity of Selected 6-Chloro-quinazoline Analogues
| Compound | Key Structural Feature | Analgesic Activity |
| 2-(substituted)-N-(6-chloro-4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides | 6-chloro-4-oxo-2-phenylquinazoline core with acetamide substitutions | Significant analgesic activity, with aliphatic substituted compounds being more potent than diclofenac sodium. |
| 6-chloro-2-phenylquinazoline derivative | 6-chloro-2-phenylquinazoline core | Showed 43% inhibition in the acetic acid-induced writhing test. |
| 7-chloroquinazoline analogue of anpirtoline | 7-chloroquinazoline nucleus | Analgesic activity comparable to flupirtine and tramadol. |
Molecular Mechanisms of Action
Kinase Inhibition Profiles
The quinazoline (B50416) core is a well-established "hinge-binding" motif, recognized for its utility in developing kinase inhibitors. This structural framework is prevalent in several approved anticancer drugs.
While the 4-phenylquinazoline (B11897094) moiety is a key component in various kinase inhibitors, specific inhibitory activity of the parent compound, 6-chloro-4-phenylquinazoline, against many key kinases is not extensively detailed in the literature. However, its derivatives have been the subject of focused research.
Notably, derivatives incorporating the 6-substituted 4-phenylquinazoline structure have been designed and synthesized as potential inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ). For instance, a series of 6-aryl substituted 4-anilinequinazolines were developed as potent PI3Kδ inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range (9.3 nM and 9.7 nM) . Another study focused on 6-benzamide containing 4-phenylquinazoline derivatives as novel inhibitors for PI3Kδ . These studies highlight the potential of the this compound scaffold as a starting point for developing selective PI3Kδ inhibitors.
Information regarding the direct inhibitory effects of this compound on kinases such as Bruton's tyrosine kinase (BTK), Fibroblast growth factor receptor (FGFR), or dual PI3K-α/mTOR has not been specifically reported in the reviewed scientific literature. Research in these areas has primarily focused on other classes of quinazoline derivatives .
The primary mechanism by which quinazoline-based compounds inhibit kinase activity is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site. The quinazoline ring system, particularly the nitrogen atoms at positions N1 and N3, is crucial for this interaction. The N1 atom typically forms a key hydrogen bond with the amide backbone of a conserved residue in the "hinge region" of the kinase domain, mimicking the interaction of the adenine (B156593) portion of ATP .
Molecular modeling and docking studies of related 6-arylquinazolin-4-amines have provided further evidence for this mechanism, suggesting that these compounds achieve inhibition by binding at the kinase hinge region within the ATP binding domain . The 4-anilino substituent, common in many quinazoline inhibitors, occupies a hydrophobic pocket within the ATP-binding site, contributing to the compound's affinity and selectivity . By occupying this site, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are critical for cell proliferation, survival, and differentiation .
Receptor Ligand Interactions
Beyond kinase inhibition, the 4-phenylquinazoline scaffold has been successfully exploited to design ligands for various receptors, demonstrating its versatility as a pharmacophore.
The 4-phenylquinazoline scaffold is a key structural element for developing high-affinity ligands for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. TSPO is a significant drug target and biomarker for neuroinflammation and cancer .
Researchers have successfully utilized this scaffold to create novel TSPO ligands, including fluorescent probes for imaging purposes. . Computational studies have shown that even with bulky substituents, ligands based on the 4-phenylquinazoline-2-carboxamide (B1254932) scaffold can be effectively accommodated within the TSPO binding site . Subsequent binding assays confirmed these computational predictions, revealing that many of these derivatives possess low nanomolar to subnanomolar affinity for TSPO . The amenability of the scaffold to chemical modification has allowed for the development of imaging tools that can specifically label TSPO at the mitochondrial level, aiding in the study of its biological functions and its role in disease .
The quinazoline heterocycle is recognized as a promising scaffold for the design of antagonists for the Adenosine A2A receptor (A2AR), a G protein-coupled receptor that has been identified as a therapeutic target for neurodegenerative diseases and cancer . Research has led to the identification of 2-aminoquinazoline (B112073) derivatives as potent A2AR antagonists . For example, the compound 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a hit with a high affinity for the human A2AR (Ki = 20 nM) . While these findings underscore the potential of the broader quinazoline class in targeting A2AR, specific antagonistic activity for the this compound compound itself has not been detailed in the available literature.
The this compound structure is an integral component of a novel, selective partial agonist for the Neurotensin (B549771) Receptor Type 2 (NTS2). NTS2 is a G protein-coupled receptor implicated in the modulation of pain and is considered an attractive therapeutic target .
Specifically, the compound N-{[6-chloro-4-(2,6-dimethoxyphenyl)quinazolin-2-yl]carbonyl}-L-leucine, which is a direct derivative of the this compound core, was identified as a potent and selective NTS2 nonpeptide partial agonist. . The discovery was achieved through a pharmacophore modeling and database mining strategy, which identified the potential of this chemical class to interact with neurotensin receptors . This derivative demonstrates the utility of the this compound scaffold in developing receptor-selective compounds.
Interactive Data Table of Selected Compounds
| Compound Name | Target | Activity | Ki (nM) | IC50 (nM) |
| Compound 13h (6-aryl substituted 4-anilinequinazoline derivative) | PI3Kδ | Inhibitor | --- | 9.3 |
| Compound 13k (6-aryl substituted 4-anilinequinazoline derivative) | PI3Kδ | Inhibitor | --- | 9.7 |
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | A2AR | Antagonist | 20 | --- |
| N-{[6-chloro-4-(2,6-dimethoxyphenyl)quinazolin-2-yl]carbonyl}-L-leucine | NTS2 | Partial Agonist | --- | --- |
Modulation of Intracellular Processes
This compound and its derivatives have been shown to influence a variety of intracellular processes. These modulatory effects are central to their biological activity and are a key focus of ongoing research.
Disruption of Cellular Pathways via Biomolecular Interactions
The quinazoline scaffold is known to interact with various biological targets, leading to the disruption of cellular pathways. One such pathway is the Keap1-Nrf2 signaling pathway, which plays a crucial role in the cellular response to oxidative stress. Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2, leading to its degradation. However, certain small molecules can interfere with the Keap1-Nrf2 interaction, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes. While direct studies on this compound are limited, research on related 2-phenylquinazoline-4-amine derivatives suggests that this class of compounds can act as Nrf2 activators. This suggests a potential mechanism where the this compound scaffold could disrupt the Keap1-Nrf2 protein-protein interaction, thereby modulating cellular defense pathways against oxidative stress.
Enhancement of Pregnenolone (B344588) Production
Currently, there is no scientific literature available that establishes a direct link between this compound and the enhancement of pregnenolone production.
Induction of NAD(P)H Quinone Oxidoreductase 1 (NQO1)
A significant mechanism of action for some quinazoline derivatives is the induction of NAD(P)H Quinone Oxidoreductase 1 (NQO1), a key phase II detoxification enzyme. This enzyme plays a critical role in protecting cells against oxidative stress by catalyzing the two-electron reduction of quinones and other electrophilic compounds. The induction of NQO1 is a primary outcome of the activation of the Nrf2 pathway.
Studies on a series of anilinoquinazoline (B1252766) derivatives, synthesized from a 4-chloro-2-phenylquinazoline (B1330423) precursor, have demonstrated their ability to induce NQO1 activity in murine hepatoma cells. The potency of these compounds is often expressed as the concentration required to double the activity of NQO1 (CD value). While data for this compound is not specifically detailed, the structure-activity relationship of these derivatives provides insight into how modifications on the quinazoline core influence NQO1 induction. The following table summarizes the NQO1 inducer activity of selected anilinoquinazoline derivatives.
| Compound | Structure | CD Value (µM) |
| Derivative 1 | 2-phenyl-N-(pyridin-2-yl)quinazolin-4-amine | >50 (inactive) |
| Derivative 2 | N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine | 14 |
| Derivative 3 | N-(4-chlorophenyl)-2-phenylquinazolin-4-amine | 5.2 |
| Derivative 4 | 1,5-dimethyl-2-phenyl-4-(2-phenylquinazolin-4-ylamino)-1,2-dihydropyrazol-3-one | 3.9 |
Data inferred from studies on anilinoquinazoline derivatives.
Interactions with Nucleic Acids and DNA Damage
The planar aromatic structure of the quinazoline nucleus suggests a potential for interaction with nucleic acids. Various quinazoline derivatives have been investigated for their DNA binding capabilities, with some demonstrating the ability to intercalate between DNA base pairs or bind to specific DNA structures like G-quadruplexes. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.
For instance, studies on N-alkyl(anilino)quinazoline derivatives have confirmed an intercalative binding process with DNA. Furthermore, certain benzoquinazoline derivatives have been shown to form molecular complexes with DNA and interfere with the activity of topoisomerase enzymes, which are crucial for managing DNA topology. While direct evidence of this compound causing DNA damage is not yet established, the known DNA-interacting properties of the broader quinazoline family suggest this as a plausible mechanism of action that warrants further investigation.
Mitochondrial Dysfunction and Oxidative Stress Induction
Emerging evidence suggests that some quinazoline derivatives can induce mitochondrial dysfunction and promote oxidative stress. Mitochondria are central to cellular metabolism and are also a major source of reactive oxygen species (ROS). An imbalance in ROS production and the cell's antioxidant capacity leads to oxidative stress, which can trigger apoptotic cell death.
A study on a natural quinazoline derivative isolated from a marine sponge demonstrated that it induced apoptosis in breast cancer cells by promoting the generation of ROS. This increase in oxidative stress was associated with a disruption of the mitochondrial membrane potential. Additionally, certain quinazoline and quinazolino-benzothiadiazine derivatives have been shown to alter mitochondrial membrane potential and enhance the levels of caspase-9, a key initiator of the mitochondrial apoptotic pathway, in cancer cells. Novel quinazoline-urea analogs have also been designed as modulators of β-amyloid-induced mitochondrial dysfunction. These findings indicate that targeting mitochondrial function and inducing oxidative stress may be a key mechanism of action for some quinazoline-based compounds.
Structure Activity Relationship Sar Studies
Influence of Substitution Patterns on the Quinazoline (B50416) Ring System
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. Modifications can significantly alter the molecule's electronic, steric, and hydrophobic properties, thereby affecting its interaction with biological targets. For quinazolinone derivatives, a related class of compounds, substitutions at positions 2 and 3, as well as the presence of halogen atoms at positions 6 and 8, are known to be critical for improving antimicrobial activities.
Role of Halogen Atoms (e.g., Chlorine at the 6-position)
Halogen atoms, particularly chlorine, play a crucial role in modulating the pharmacological profile of quinazoline derivatives. The presence of a chlorine atom at the 6-position of the quinazoline ring, as seen in 6-Chloro-4-phenylquinazoline, is a common and often beneficial modification.
Previous SAR studies on related scaffolds, such as 1-phenylbenzazepines, indicate that the presence of a 6-chloro group can enhance affinity for biological targets like the D1 dopamine (B1211576) receptor. In the context of anticancer agents targeting the epidermal growth factor receptor (EGFR), the 4-anilinoquinazoline (B1210976) pharmacophore is vital, with substitutions at the C-6 and/or C-7 positions being a general requirement for inhibitory activity. Specifically, electron-withdrawing groups like chloro on the quinazoline ring are often advantageous for antiproliferative activity.
The introduction of a halogen can influence activity through several mechanisms:
Electronic Effects: As an electron-withdrawing group, chlorine can alter the electron density of the quinazoline ring system, affecting pKa and the strength of interactions with target proteins.
Steric and Hydrophobic Properties: The size and lipophilicity of the chlorine atom can promote favorable hydrophobic interactions within a protein's binding pocket.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the amino acid residues of a target protein.
Research on quinazolinone-based hybrids has also shown that chloro and bromo substituents on an associated phenyl ring can positively influence binding affinity within hydrophobic pockets of target proteins.
Table 1: Impact of Halogen Substitution on Biological Activity of Quinazoline Analogs
| Compound Series | Substitution Position | Halogen | Observed Effect on Activity | Reference |
| 4-Anilinoquinazolines | 6-position | Chloro, Bromo | Generally enhances EGFR inhibitory activity | |
| Quinazolinone-thiazolidinone hybrids | Arylidene ring | Chloro, Bromo, Fluoro | Effective for anti-bacterial activity | |
| 1-Phenylbenzazepines | 6-position | Chloro | Enhances D1R affinity | |
| Quinazolinone-based hybrids | Phenyl ring | Chloro, Bromo | Positive influence on binding affinity |
Impact of Phenyl and Other Aryl/Heteroaryl Substituents
The substituent at the 4-position of the quinazoline core is a critical determinant of biological activity and target selectivity. In this compound, this is an unsubstituted phenyl group. The nature of this aryl or heteroaryl ring and its substitution pattern can dramatically alter the compound's efficacy.
For instance, in the well-studied 4-anilinoquinazoline series of EGFR inhibitors, replacing the aniline (B41778) moiety at the 4-position with other groups typically leads to a decrease in activity. However, for other targets, different groups are preferred. Studies have shown that introducing aryloxy, aniline, and N-methylaniline fragments at the 4-position can yield potent inhibitors of VEGFR-2.
The electronic properties of substituents on the 4-phenyl ring are also pivotal. SAR studies on various quinazolinone hybrids have demonstrated that:
Electron-withdrawing groups (e.g., -Cl, -Br, -CF3) on the phenyl ring are often essential for anti-proliferative and antibacterial activity.
Electron-donating groups (e.g., -OCH3) at the para position of the phenyl ring can lead to a decreased inhibitory potential in some contexts, such as DHFR inhibition.
Furthermore, the introduction of bulkier or more complex ring systems, such as naphthyl groups or heteroaryl rings like thiophene (B33073) and pyridine (B92270), can modulate activity. Bulky substrates like 1-iodonaphthalene (B165133) and various heteroaryl iodides have been successfully used to synthesize 2-aryl and 2-heteroaryl substituted quinazolinones, indicating that the core structure is tolerant of such modifications.
Effects of Diverse Chemical Moieties (e.g., Methoxy (B1213986), Carbonyl, Hydrazide, Thiol)
Beyond halogen and aryl groups, the introduction of other chemical functionalities can fine-tune the activity of the quinazoline scaffold.
Methoxy Groups (-OCH3): Methoxy groups, typically placed at the 6- and 7-positions of the quinazoline ring, are frequently found in potent EGFR inhibitors like Gefitinib (B1684475) and Erlotinib. These electron-donating groups are often considered essential for high cytotoxicity in this class of compounds.
Carbonyl Groups (C=O): The introduction of a carbonyl group, which converts a quinazoline to a quinazolin-4(3H)-one, significantly alters its chemical properties and biological profile. This moiety can act as a hydrogen bond acceptor. Further modifications, such as adding amide or ester functionalities, are common strategies in drug design. For example, quinazolin-4(3H)-one esters and hydrazides have shown potent cytotoxicity against cancer cell lines.
Hydrazide and Hydrazone Moieties (-CONHNH2, -C=N-NH-): Hydrazide groups can serve as versatile synthetic handles and can also participate in hydrogen bonding. The conversion of a carbonyl to a hydrazone linkage is a strategy used to create derivatives with tailored chemical stability, often designed to be cleaved under specific pH conditions.
Thiol Groups (-SH): The introduction of thiol groups, or their thioether derivatives, at positions like C-2 of the quinazolinone ring is a known strategy for creating compounds with antimicrobial and cytotoxic activities. For example, 2-[(3-(4-sulfamoylphenethyl)-4(3H)-quinazolinon-2-yl)thio]anilide derivatives have been explored for their biological potential.
Table 2: Influence of Diverse Moieties on Quinazoline Analog Activity
| Moiety | Position on Quinazoline Ring | Typical Biological Effect | Reference |
| Methoxy (-OCH3) | 6- and 7-positions | Essential for cytotoxicity in many EGFR inhibitors | |
| Carbonyl (C=O) | 4-position (forms quinazolinone) | Acts as H-bond acceptor; core of many active compounds | |
| Hydrazide (-CONHNH2) | 3-position (on quinazolinone) | Precursor for active derivatives; H-bonding potential | |
| Thiol/Thioether (-SH/-SR) | 2-position | Associated with antimicrobial and cytotoxic activities |
Elucidation of Specific Pharmacophores for Target Binding
A pharmacophore is an abstract representation of the molecular features necessary for molecular recognition of a ligand by a biological target. For quinazoline-based compounds, several key pharmacophoric models have been developed to explain their activity against various targets.
A common pharmacophore model for quinazoline-based inhibitors often includes:
A Hydrogen Bond Acceptor: The N1 and N3 atoms of the quinazoline ring are critical hydrogen bond acceptors, often interacting with key amino acid residues (e.g., the hinge region of kinases).
An Aromatic Ring System: The fused bicyclic quinazoline core provides a planar aromatic surface for π-π stacking and hydrophobic interactions.
A Hydrophobic Group: The 4-phenyl substituent serves as a crucial hydrophobic feature that occupies a specific pocket in the target protein.
Additional Donor/Acceptor Sites: Substituents on the quinazoline or phenyl rings can introduce additional hydrogen bond donors or acceptors, refining selectivity and potency.
For instance, a pharmacophore model (AHPR.29) developed for quinazoline derivatives as inducible nitric oxide synthase (iNOS) inhibitors identified a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring as the essential features. Similarly, 3D-QSAR and pharmacophore modeling for quinazoline-based acetylcholinesterase inhibitors identified a validated model (AAAHR_1) featuring three aromatic rings, one hydrogen bond acceptor, and one hydrophobic site. The 4-anilinoquinazoline moiety itself is considered an efficient pharmacophore for DNA binding and intercalation in some contexts.
Conformational Analysis and Stereochemical Impact on Activity
The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity. The key conformational variable is the rotation around the single bond connecting the C4 atom of the quinazoline ring and the C1' atom of the phenyl ring.
While the parent compound this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers (enantiomers or diastereomers) with different biological activities. This stereochemical impact is critical, as biological targets are chiral, and often only one stereoisomer will bind with high affinity. For example, the introduction of a chiral side chain at any position could lead to enantiomers where one is significantly more potent than the other. However, for the specific, unsubstituted scaffold of this compound, stereochemistry is not an intrinsic factor.
Advanced Research Methodologies and Computational Studies
X-ray Crystallography for Elucidating Solid-State Structure
X-ray crystallography is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of molecular geometry, bond lengths, and bond angles, providing a foundational understanding of the compound's solid-state structure. While specific crystallographic data for 6-Chloro-4-phenylquinazoline is not detailed in the provided research, the methodology is widely applied to the quinazoline (B50416) class of compounds to understand their structural features. The development of X-ray diffraction techniques has enabled the collection of a vast amount of information on the crystal structures of organic and organometallic compounds .
The crystal packing of quinazoline derivatives is governed by a variety of non-covalent intermolecular interactions. X-ray crystallography is essential for analyzing these forces, which dictate the physical properties of the solid material. Key interactions observed in related structures include:
Hydrogen Bonding: Although the this compound structure itself lacks strong hydrogen bond donors, derivatives often feature substitutions that can participate in hydrogen bonding, significantly influencing their crystal lattice.
π–π Stacking: The aromatic nature of the quinazoline and phenyl rings makes them susceptible to π–π stacking interactions. These interactions are crucial for the stabilization of the crystal structure. Computational studies on various quinazoline derivatives often reveal π-π stacking patterns as a key basis of interaction.
Understanding these interactions is fundamental to crystal engineering and predicting the solid-state properties of new materials.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational techniques like molecular docking and molecular dynamics (MD) simulations are critical for predicting and analyzing how a ligand, such as a this compound derivative, interacts with a biological target, typically a protein.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For quinazoline derivatives, docking studies are routinely used to understand their binding modes within the active sites of target enzymes, such as kinases. These studies can identify key amino acid residues that interact with the ligand through hydrogen bonds or hydrophobic interactions. For instance, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against the PI3Kα enzyme showed that the compounds occupy the binding site and engage with key residues.
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation can assess the stability of the binding pose predicted by docking. Simulations for quinazoline derivatives are often run for durations such as 100 nanoseconds to confirm the stability of the complex and analyze the persistence of interactions, like hydrogen bonds, throughout the simulation.
| Computational Technique | Purpose | Key Findings for Quinazoline Derivatives |
| Molecular Docking | Predicts binding conformation and affinity of a ligand to a target protein. | Identifies key interacting residues and binding modes within enzyme active sites (e.g., EGFR, PI3Kα). |
| MD Simulations | Assesses the stability of the ligand-protein complex over time. | Confirms the stability of docked poses and the persistence of hydrogen bonds and other interactions. |
| MM-GBSA | Calculates the binding free energy of the protein-ligand interaction. | A higher negative value indicates a stronger binding affinity for the ligand-target complex. |
In Silico Drug Design and Virtual Screening Approaches
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, making it a frequent subject of in silico drug design and virtual screening campaigns. These computational methods accelerate the discovery of new drug candidates by efficiently screening large libraries of virtual compounds.
In Silico Design: This approach involves the rational design of new molecules based on the structure of the target. For quinazoline derivatives, this often means modifying the core structure with different substituents to enhance binding affinity or improve pharmacological properties. The quinazolinone scaffold, for example, has been used as a bioisostere for other known inhibitor cores to design new potential anticancer agents.
Virtual Screening: This method uses computational algorithms to search large compound databases for molecules that are likely to bind to a specific drug target. Structure-based pharmacophore models are often constructed to screen databases for compounds that have the correct spatial arrangement of chemical features required for binding. Collaborative virtual screening efforts can probe multiple proprietary pharmaceutical libraries to rapidly expand the structure-activity relationship (SAR) around a hit compound.
Bioinformatic and Cheminformatic Applications in Quinazoline Research
Bioinformatics and cheminformatics are interdisciplinary fields that apply computational techniques to biological and chemical data, respectively. These approaches are integral to modern drug discovery involving quinazoline scaffolds.
Cheminformatics tools are used to manage, analyze, and model chemical information. In quinazoline research, this includes:
QSAR (Quantitative Structure-Activity Relationship): Building models that correlate the chemical structure of quinazoline derivatives with their biological activity.
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinazoline compounds to identify candidates with favorable drug-like properties early in the discovery process.
Chemical Library Design: Creating diverse virtual libraries of quinazoline derivatives for screening campaigns.
Bioinformatics applications involve the analysis of biological data, such as genomic and proteomic information, to identify and validate new drug targets for quinazoline-based inhibitors. Machine learning algorithms, including support vector machines (SVM) and neural networks, are increasingly used in bioinformatics to analyze large-scale biological data and predict drug-target interactions. By mining systems biology data using sequence similarity searches, researchers can deduce important information about potential drug targets and their relationships, accelerating the repurposing and discovery of drugs.
Future Directions and Therapeutic Implications
Development of Novel Therapeutic Agents Based on 6-Chloro-4-phenylquinazoline Scaffold
The quinazoline (B50416) core is a cornerstone in the development of new therapeutic agents, particularly in oncology. Many derivatives have been found to possess extensive biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The development of novel anticancer drugs is urgently needed to address the challenges of drug resistance and to avoid unwanted side effects.
Research efforts have been directed towards the synthesis of new series of quinazoline derivatives and evaluating their antitumor activity. For instance, a series of novel quinazoline derivatives were synthesized from the intermediate 4-chloro-2-phenylquinazoline (B1330423) and showed a range of inhibitory activities against various cancer cell lines. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new agents. For example, the introduction of different halogen atoms (F, Cl, or Br) at the para position of the benzene (B151609) ring in some 4-anilinoquinazoline (B1210976) analogues resulted in increased antiproliferative activity against five different cancer cell lines. Similarly, the presence of an aryl group at C2 and a bromo group at C6 has been linked to increased antiproliferative action. The development of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines has yielded compounds with promising antiproliferative properties against colon cancer (HCT-116) and glioblastoma (T98G) cells.
A significant driver for the development of new quinazoline-based compounds is the emergence of drug resistance to existing therapies, especially in cancer treatment. For instance, while Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) with a quinazoline core, like gefitinib (B1684475) and erlotinib, have been successful in treating non-small cell lung cancer (NSCLC), patients often develop resistance.
Strategies to overcome this resistance include the design of next-generation inhibitors that can target resistance-conferring mutations, such as the T790M mutation in EGFR. Researchers are designing novel 4-phenoxyquinazoline (B3048288) derivatives to act as dual EGFR/c-Met inhibitors, as c-Met amplification is another mechanism of acquired resistance. One such dual inhibitor, compound H-22, demonstrated potent inhibitory functions against wild-type EGFR, the resistant EGFRL858R/T790M mutant, and c-Met kinases. Other approaches involve creating hybrid molecules that combine the quinazoline scaffold with other pharmacologically active moieties to develop agents with multiple mechanisms of action, potentially circumventing resistance pathways.
Table 1: Antiproliferative Activity of Selected Quinazoline Derivatives Against Resistant Cancer Cell Lines
| Compound | Target Cell Line | Target Kinase/Mutation | IC50 (µM) | Citation(s) |
| Compound 9 | H1975 | EGFRT790M/L858R | - (Good Activity) | |
| Compound H-22 | H1975 | EGFRL858R/T790M | - (IC50 vs Kinase: 305.4 nM) | |
| Compound 18 | H1975 | Not Specified | 10.74 |
Resistant Cancers: The primary therapeutic indication for novel this compound derivatives remains cancer, particularly tumors that have developed resistance to standard treatments. A significant body of research focuses on NSCLC with EGFR mutations. Beyond lung cancer, these derivatives are being evaluated against a broad spectrum of cancer cell lines, including gastric cancer (MGC-803), breast cancer (MCF-7), and prostate cancer (PC-3), with many compounds demonstrating low micromolar cytotoxicity. The development of multi-target directed agents, which can inhibit both tumor cell proliferation and angiogenesis by targeting kinases like VEGFR and PDGFR-β in addition to EGFR, is a promising strategy.
Neurodegenerative Disorders: While less explored, the quinazoline scaffold holds potential for treating neurodegenerative disorders. The lipophilic nature of quinazolinones facilitates penetration of the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS). This property makes them suitable candidates for addressing diseases like Alzheimer's, Parkinson's, and Huntington's disease. Research has been patented on quinazoline derivatives as inhibitors of microtubule affinity regulating kinase (MARK), which is associated with tau protein hyperphosphorylation in Alzheimer's disease. Furthermore, the development of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors is another promising avenue for Alzheimer's therapy, for which the quinazoline scaffold could be adapted.
Prodrug Design and Advanced Delivery Systems
To overcome challenges such as poor solubility, metabolic instability, or off-target toxicity, researchers are exploring prodrug strategies and advanced delivery systems for quinazoline-based therapeutics. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can improve the pharmacokinetic profile of a parent compound.
For kinase inhibitors, prodrugs can be designed by adding solubilizing groups via a metabolically labile linkage, such as an ester. This can enhance aqueous solubility for better administration and can be engineered to be efficiently converted to the active parent compound in plasma. Another strategy involves creating prodrugs designed for pH-controlled release within the acidic tumor microenvironment. For example, a tyrosine kinase inhibitor was linked to a cholesterol moiety via a pH-sensitive hydrazone bond, allowing it to be anchored within a liposome (B1194612) carrier and released preferentially at the tumor site.
Advanced delivery systems, such as polymeric nanocapsules or liposomes, offer a method to protect the drug from metabolic degradation, improve solubility, and achieve targeted delivery. Encapsulating quinazoline derivatives in nanocarriers can enhance their therapeutic performance by improving intracellular delivery and reducing systemic toxicity. These nanocarriers are typically in the size range of 10-100 nm to optimize circulation time and targeting.
Exploration of Combination Therapies
Combining quinazoline-based targeted therapies with other anticancer treatments is a key strategy to enhance efficacy, delay the onset of resistance, and improve patient outcomes. The rationale is that by targeting different oncogenic pathways simultaneously, the combination can be more effective than either agent alone.
Preclinical and clinical studies have explored several combination approaches for EGFR inhibitors:
Combination with Chemotherapy: Combining EGFR-TKIs with cytotoxic agents like carboplatin (B1684641) and pemetrexed (B1662193) has shown promise. The chemotherapy can potentially kill tumor cells that are resistant to the EGFR inhibitor, addressing tumor heterogeneity.
Combination with Other Targeted Therapies:
Anti-angiogenic agents: Since the EGFR pathway can induce the expression of VEGF, combining EGFR inhibitors with VEGF inhibitors (like bevacizumab) has been investigated to simultaneously block tumor growth and its blood supply.
MET Inhibitors: For tumors that develop resistance via MET amplification, combining an EGFR inhibitor with a MET inhibitor is a rational approach. The recent FDA approval of lazertinib (B608487) (an EGFR inhibitor) in combination with amivantamab-vmjw (a bispecific antibody targeting EGFR and MET) for first-line treatment of NSCLC highlights the success of this strategy.
Combination with Radiotherapy: EGFR overexpression has been linked to radio-resistance. Combining EGFR-TKIs with radiation has been shown to have a synergistic anti-cancer effect in preclinical models by enhancing apoptosis and inhibiting DNA repair mechanisms in cancer cells.
Translational Research and Preclinical Development Considerations
The path from a promising compound based on the this compound scaffold to a clinical candidate involves rigorous preclinical evaluation. This stage is critical for understanding the compound's mechanism of action, efficacy, and potential for further development.
Key preclinical activities include:
In Vitro Evaluation: Novel derivatives are first screened for their antiproliferative activity against a panel of diverse human tumor cell lines. This helps identify the most potent compounds and their spectrum of activity. For example, in one study, a synthesized derivative (Compound 18) showed potent activity against MGC-803 gastric cancer cells with an IC50 value of 0.85 μM. Further in vitro studies elucidate the mechanism of action, such as the ability to induce cell cycle arrest (e.g., at the G2/M phase) and promote apoptosis (programmed cell death).
In Vivo Assessment: The most promising candidates from in vitro studies are advanced to in vivo models, typically using tumor xenografts in mice. These studies assess the compound's ability to inhibit tumor growth and volume in a living organism. Importantly, these studies also provide initial insights into the compound's behavior in the body and any potential toxicity.
Computational Modeling: In silico tools play a crucial role in modern drug development. Molecular docking simulations are used to predict how a compound binds to its target protein, such as the ATP-binding site of a kinase. This helps in understanding the structural basis for its activity and guides the rational design of more potent and selective inhibitors. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are also developed to correlate the structural features of the compounds with their biological activity, further refining the design process.
These comprehensive preclinical studies are essential for selecting lead compounds with the highest potential for success in future clinical trials.
常见问题
Q. Q: What are the common synthetic routes for preparing 6-chloro-4-phenylquinazoline, and how do reaction conditions influence yield?
A: The compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with benzaldehyde analogues. A widely used method involves:
Step 1 : Reacting 2-amino-5-chlorobenzoic acid with benzoyl chloride to form an intermediate amide.
Step 2 : Cyclization using POCl₃ or PCl₃ under reflux to introduce the quinazoline core .
Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc).
Q. Key Factors Affecting Yield :
- Catalyst choice : POCl₃ yields 78–85% compared to PCl₃ (65–70%) due to better reactivity .
- Temperature : Reflux at 110°C optimizes cyclization efficiency .
Q. Table 1: Comparative Synthesis Data
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | POCl₃ | 110 | 78–85 | 95 |
| Microwave-assisted | PCl₃ | 120 | 92 | 98 |
Advanced Structural Characterization
Q. Q: How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) for this compound derivatives?
A: Discrepancies often arise from tautomerism or solvent effects. Methodological approaches include:
- Complementary Techniques : Combine ¹H/¹³C NMR with HSQC and HMBC to confirm connectivity .
- X-ray Crystallography : Resolves ambiguity in regiochemistry (e.g., chloro vs. phenyl positioning) .
- High-Resolution MS : Differentiates isotopic patterns for Cl vs. Br impurities .
Example : A study reported conflicting NMR shifts for the C-2 proton due to solvent polarity; using CDCl₃ instead of DMSO-d₆ resolved the issue .
Biological Activity Profiling
Q. Q: What strategies are used to evaluate the anti-inflammatory activity of this compound derivatives?
A: Basic Screening :
- In vitro COX-1/COX-2 inhibition assays : Measure IC₅₀ values using ELISA kits .
- Cell viability assays (e.g., MTT on RAW 264.7 macrophages) to rule out cytotoxicity .
Q. Advanced Mechanistic Studies :
Q. Table 2: Representative Bioactivity Data
| Derivative | COX-2 IC₅₀ (µM) | Selectivity (COX-2/COX-1) |
|---|---|---|
| 6-Chloro-4-phenyl | 0.45 | 12.3 |
| 6-Fluoro analogue | 1.2 | 5.8 |
Handling Data Contradictions
Q. Q: How should researchers address conflicting solubility data for this compound in different solvents?
A: Contradictions often stem from impurities or polymorphic forms. Mitigation steps:
Repurification : Recrystallize from ethanol/water (1:3) to remove hydrophobic impurities .
Polarimetry : Confirm crystalline vs. amorphous forms .
Solvent Polarity Index : Use logP calculations (e.g., ACD/Labs) to predict solubility trends .
Example : A study reported 12 mg/mL solubility in DMSO, but repurification reduced it to 8 mg/mL, aligning with computational predictions .
Advanced Analytical Validation
Q. Q: What analytical methods ensure batch-to-batch consistency in this compound synthesis?
A: Basic QC :
- HPLC-UV : Use a C18 column (MeCN/H₂O, 70:30) to monitor purity (>98%) .
- TLC : Hexane/EtOAc (3:1) for rapid impurity detection .
Q. Advanced Methods :
- LC-MS/MS : Quantify trace impurities (e.g., chlorinated byproducts) with LOD ≤ 0.1% .
- DSC/TGA : Assess thermal stability and polymorph transitions .
Safety and Handling Protocols
Q. Q: What safety protocols are critical when handling this compound in laboratory settings?
A: Basic Precautions :
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhaling POCl₃ fumes .
Q. Advanced Risk Mitigation :
- In silico Tox Prediction : Tools like ProTox-II predict LD₅₀ and hepatotoxicity risks .
- Spill Management : Neutralize spills with 10% NaHCO₃ before disposal .
Crystallographic Challenges
Q. Q: What crystallographic challenges arise in determining the structure of this compound, and how are they resolved?
A: Common Issues :
- Disorder in the phenyl ring : Resolved using SHELXL refinement with ISOR constraints .
- Weak diffraction : Optimize crystal growth via slow evaporation from DCM/hexane .
Q. Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Z-value | 4 |
| R-factor | 0.042 |
Structure-Activity Relationship (SAR) Optimization
Q. Q: How can substituent modifications enhance the bioactivity of this compound?
A: Key Modifications :
- C-6 Position : Replace Cl with electron-withdrawing groups (e.g., CF₃) to boost COX-2 affinity .
- C-4 Phenyl Group : Introduce para-methoxy to improve solubility without losing activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
